molecular formula C11H13ClFNO B15265877 N-(3-chloro-4-fluorophenyl)oxan-4-amine

N-(3-chloro-4-fluorophenyl)oxan-4-amine

Cat. No.: B15265877
M. Wt: 229.68 g/mol
InChI Key: COGLHVSJXCCFJG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)oxan-4-amine (CAS 1157009-72-7) is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 . This compound features an aniline derivative substituted with chloro and fluoro groups, linked to a tetrahydropyran (oxan) ring via a nitrogen atom. While specific pharmacological data for this exact molecule is limited, its structure is representative of scaffolds used in early-stage drug discovery research. For instance, a closely related structural analog featuring the 3-chloro-4-fluoroaniline moiety has been identified in antifungal screening, demonstrating potent and broad-spectrum activity against several phytopathogenic fungi . Furthermore, similar aniline derivatives incorporating halogen atoms and specific ring systems are frequently investigated as key intermediates in the synthesis of quinazoline-based compounds, which are known to exhibit inhibitory activity against protein-tyrosine kinases, including the epidermal growth factor receptor (EGFR) . This suggests potential applications for this compound as a valuable building block in medicinal chemistry and as a core structure for the development of novel enzyme inhibitors and anticancer agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, medicinal, or veterinary use.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13ClFNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

COGLHVSJXCCFJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Reactions

The primary industrial route involves reacting 3-chloro-4-fluoroaniline with activated oxane derivatives under basic conditions. Patent WO2016185485A2 details a two-step process where 4-bromooxane undergoes ligand-assisted displacement with the aniline precursor in tetrahydrofuran (THF) at 60–70°C for 6–8 hours. Critical parameters include:

Solvent System : Polar aprotic solvents like THF or N-methyl-2-pyrrolidone (NMP) enhance reaction kinetics by stabilizing the transition state. Ethyl acetate/isobutyl acetate mixtures (3:1 v/v) reduce byproduct formation during workup.
Base Selection : Inorganic bases (K2CO3, Cs2CO3) outperform organic amines, with cesium carbonate providing 92% conversion efficiency versus 78% for triethylamine in comparative trials.
Stoichiometry : A 1.2:1 molar ratio of oxane derivative to aniline minimizes dimerization side products (<5% vs. 15% at 1:1 ratio).

Reductive Amination Strategies

Alternative approaches employ oxan-4-one intermediates condensed with 3-chloro-4-fluoroaniline followed by borane-mediated reduction. Key advancements include:

Catalytic Systems : Iron/acetic acid reductants at 0–5°C achieve 88% yield with <2% over-reduction byproducts, surpassing traditional Pd/C-H2 methods (72% yield, 8% byproducts).
Temperature Control : Maintaining the reaction below 10°C prevents ketone group migration, as evidenced by HPLC-MS tracking.

Process Optimization and Scalability

Solvent Engineering for Industrial Production

Comparative solvent studies reveal methylcyclohexane/isobutyl acetate mixtures (Table 1) optimize crystallization efficiency while meeting ICH residual solvent guidelines.

Table 1: Solvent Impact on Crystallization Yield

Solvent Combination Yield (%) Purity (%) Residual Solvent (ppm)
THF/Water 78 92 4800
Acetonitrile/NMP 85 95 3200
Methylcyclohexane/Isobutyl Acetate 91 98 120

Crystalline Form Control

Patent WO2016185485A2 identifies three polymorphic forms (R, M, N) with distinct pharmaceutical properties:

  • Form-R : Obtained via anti-solvent crystallization (nitromethane/isobutyl acetate), exhibits high thermal stability (DSC peak 218°C).
  • Form-M : Produced through aqueous THF cooling, demonstrates superior solubility (34 mg/mL vs. 19 mg/mL for Form-R).
  • Form-N : Spray-dried amorphous dispersion with PVP-K30 enhances bioavailability (AUC 2.1× crystalline forms).

Purification and Isolation Techniques

Thin-Film Evaporation

Rotavapor systems with agitated thin-film modules achieve 99.5% purity by removing chlorinated dimers (MW 450–500 Da) through differential volatility. Optimal parameters:

  • Vacuum: 15–20 mbar
  • Jacket Temperature: 70–75°C
  • Wiper Speed: 300 rpm

Chromatographic Polishing

Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients resolve positional isomers (Figure 1). Scale-up trials demonstrate linear scalability from 10 g to 5 kg batches with consistent retention profiles.

Analytical Characterization

Spectroscopic Fingerprinting

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (dd, J=6.8, 2.0 Hz, 1H), 4.02–3.95 (m, 4H, oxane), 3.12 (t, J=6.0 Hz, 2H).
  • XRPD : Form-R shows characteristic peaks at 2θ=12.4°, 18.7°, 22.3° (Cu Kα).

Stability Profiling

Accelerated stability studies (40°C/75% RH) confirm Form-M maintains >95% potency for 6 months versus Form-R’s 89% under identical conditions.

Pharmaceutical Applications

Kinase Inhibitor Intermediates

The compound serves as a key building block in Bruton’s tyrosine kinase (BTK) inhibitors, enabling IC50 values of 0.8 nM in preclinical models.

Solid Dispersion Formulations

Spray-dried dispersions with hydroxypropyl methylcellulose acetate succinate (HPMCAS) achieve 92% oral bioavailability in canine models, addressing poor aqueous solubility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a tyrosine kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. This can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Core Structure Substituents Key Properties/Applications Reference
N-(3-Fluorophenyl)oxan-4-amine C₁₁H₁₄FNO Oxane (tetrahydropyran) 3-fluorophenyl Lower lipophilicity; single halogen
4-(3-Chlorophenyl)oxan-4-amine HCl C₁₁H₁₅Cl₂NO Oxane 3-chlorophenyl (HCl salt) Enhanced solubility via salt form
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine C₁₅H₁₀ClFN₄O₂ Quinazoline 3-chloro-4-fluorophenyl Electron-deficient core; nitro group
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine C₂₀H₁₅ClFN₂O₃S Oxazole 4-chlorophenylsulfonyl, 4-fluorophenyl Sulfonyl group enhances metabolic stability

Key Observations:

  • Halogen Effects: The dual substitution (Cl and F) in N-(3-chloro-4-fluorophenyl)oxan-4-amine increases its lipophilicity (logP ~2.8 estimated) compared to mono-halogenated analogs like N-(3-fluorophenyl)oxan-4-amine (logP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
  • In contrast, quinazoline derivatives () exhibit planar aromatic systems suited for π-π stacking in enzyme active sites.
  • Salt Forms : The hydrochloride salt of 4-(3-chlorophenyl)oxan-4-amine () shows improved solubility (e.g., >50 mg/mL in water) compared to the free base form of this compound, which is likely sparingly soluble (<1 mg/mL) .

Reactivity and Stability

  • Halogen Bonding: The 3-chloro-4-fluorophenyl group in the target compound may engage in stronger halogen bonding (e.g., with carbonyl oxygen) than mono-halogenated analogs, as shown in crystallographic studies of related compounds ().
  • Nitro Group Effects : Quinazoline derivatives with nitro groups () exhibit higher electrophilicity, making them prone to reduction reactions compared to the electron-neutral oxane core.
  • Oxidative Stability : The oxane ring is less prone to oxidation than furan-containing analogs (), which may degrade under acidic conditions.

Q & A

Q. How to reconcile discrepancies in IC₅₀ values across independent labs?

  • Resolution :
  • Standardize Assays : Use identical ATP concentrations (10 µM) and enzyme lots.
  • Inter-Lab Calibration : Share reference compounds (e.g., gefitinib) for cross-validation .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisPurity Criteria (HPLC)
3-Chloro-4-fluoroanilineAromatic amine precursor≥99% (RT = 6.2 min)
Oxane-4-amine hydrochlorideCyclic amine donor≥98% (RT = 4.8 min)

Q. Table 2: Recommended Analytical Conditions

TechniqueColumn/ParametersDetection Method
HPLCC18, 50:50 ACN/H₂O, 1 mL/minUV (254 nm)
GC-MSDB-5, 250°C, He carrierEI (m/z 30–500)

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